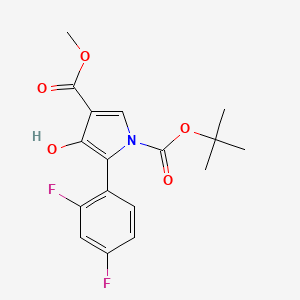

1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate

説明

This compound is a pyrrole-based dicarboxylate ester featuring a tert-butyl group at the N1 position, a methyl ester at C3, a 2,4-difluorophenyl substituent at C5, and a hydroxyl group at C2. Its synthesis and characterization likely involve techniques common to pyrrole derivatives, such as palladium-catalyzed hydrogenation or stereoselective cyclization, though specific details are absent in the provided evidence .

特性

分子式 |

C17H17F2NO5 |

|---|---|

分子量 |

353.32 g/mol |

IUPAC名 |

1-O-tert-butyl 3-O-methyl 5-(2,4-difluorophenyl)-4-hydroxypyrrole-1,3-dicarboxylate |

InChI |

InChI=1S/C17H17F2NO5/c1-17(2,3)25-16(23)20-8-11(15(22)24-4)14(21)13(20)10-6-5-9(18)7-12(10)19/h5-8,21H,1-4H3 |

InChIキー |

QDRCKDBKMASOFW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1C=C(C(=C1C2=C(C=C(C=C2)F)F)O)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrole ring, followed by the introduction of the tert-butyl, methyl, and difluorophenyl groups through various organic reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality .

化学反応の分析

Types of Reactions

1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

科学的研究の応用

1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Research Findings and Data Gaps

- Biological Activity: No direct data exist for the target compound, but fluorinated pyrroles in and show relevance in inhibitor design (e.g., BACE1 inhibitors , injectable formulations ).

- Physical Properties : Stereoisomers of related compounds (e.g., ) report NMR and IR data, which could guide characterization of the target compound.

生物活性

1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate is a compound belonging to the pyrrole family, characterized by its complex structure that includes various functional groups such as a tert-butyl group, a methyl group, and a difluorophenyl group. This unique arrangement enhances its potential reactivity and biological activity.

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets. The presence of the hydroxy and dicarboxylate groups suggests potential roles in enzyme inhibition and receptor modulation.

Pharmacological Potential

Research indicates that compounds similar to 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate exhibit a range of biological activities:

- Antimicrobial : Similar pyrrole derivatives have shown antimicrobial properties.

- Anticancer : Some derivatives are noted for their anticancer activities, particularly against specific cancer cell lines.

- Anti-inflammatory : Compounds with similar structures have been reported to possess anti-inflammatory effects.

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyl pyrrole | Methyl substitution on pyrrole | Antimicrobial |

| 5-Fluoro pyrrole | Fluoro substitution on pyrrole | Anticancer |

| Tert-butyl pyrrole | Tert-butyl group on pyrrole | Anti-inflammatory |

This table highlights the diversity in biological activities among compounds within the same structural class.

Synthesis and Evaluation

The synthesis of 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate can be achieved through various methods. Studies exploring its interactions with biological targets are crucial for understanding its mechanism of action. For instance, research has indicated that derivatives of pyrrole can inhibit specific enzymes linked to cancer proliferation.

In Vitro Studies

In vitro studies have demonstrated that certain pyrrole derivatives exhibit significant cytotoxicity against cancer cell lines. For example, derivatives containing halogen substitutions showed enhanced activity against breast cancer cells, indicating a potential for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Variations in substituents can lead to significant changes in activity profiles. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。